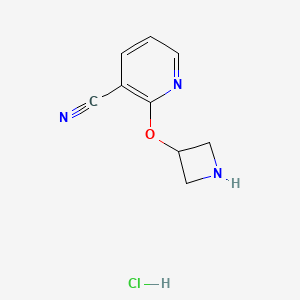

2-(Azetidin-3-yloxy)nicotinonitrile hydrochloride

Description

Propriétés

IUPAC Name |

2-(azetidin-3-yloxy)pyridine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-4-7-2-1-3-12-9(7)13-8-5-11-6-8;/h1-3,8,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBLSCZWLFBWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=CC=N2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(Azetidin-3-yloxy)nicotinonitrile hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various applications in research and medicine, supported by data tables and relevant case studies.

Structure

The molecular formula of this compound is . The compound features an azetidine ring linked to a nicotinonitrile moiety, which is significant for its biological interactions.

Synthesis Methods

The synthesis typically involves the reaction of nicotinonitrile with an azetidine derivative. Common methods include:

- Nucleophilic Substitution : Conducted in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

- Purification : Techniques like crystallization or chromatography are used to achieve high purity levels.

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction of nicotinonitrile with azetidine under basic conditions. |

| Purification Techniques | Crystallization or chromatography to isolate the final product. |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The azetidine and nitrile groups play crucial roles in determining the binding affinity and specificity of the compound.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a modulator for various receptors, potentially influencing neurotransmission and other physiological processes.

Case Studies

-

Antibacterial Activity : Research indicates that derivatives similar to this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising Minimum Inhibitory Concentration (MIC) values.

Bacterial Strain MIC (µg/mL) Activity Staphylococcus aureus 20 Effective against MRSA Escherichia coli 40 Moderate activity - Neuroprotective Effects : In studies investigating neuroprotective properties, the compound demonstrated potential in reducing neuronal cell death in models of neurodegeneration, suggesting its utility in treating conditions like Alzheimer's disease.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated through various assays. The compound showed a broad spectrum of activity, particularly notable against resistant strains such as MRSA.

Cytotoxicity Studies

In vitro cytotoxicity assays reveal that while the compound exhibits antimicrobial properties, it maintains a favorable safety profile with low cytotoxic effects on human cell lines at therapeutic concentrations.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anti-Cancer Activity

Research indicates that compounds similar to 2-(azetidin-3-yloxy)nicotinonitrile hydrochloride exhibit anti-cancer properties. Specifically, azaindolyl compounds have been shown to inhibit MEK kinase activity, which is crucial for the treatment of hyperproliferative diseases such as cancer. The inhibition of MEK can lead to reduced cell proliferation and survival in cancerous cells, making these compounds promising candidates for cancer therapy .

1.2 Modulators of GPR119

The compound has been identified as a GPR119 modulator, which plays a significant role in glucose metabolism and insulin secretion. This suggests its potential use in treating diabetes and obesity-related disorders. GPR119 activation has been associated with enhanced insulin secretion from pancreatic beta cells, indicating that this compound may help manage blood glucose levels .

1.3 Neuroprotective Effects

Pyridine-containing compounds, including those related to this compound, have shown promise in neuroprotection. These compounds can enhance cellular permeability and may be effective against neurodegenerative diseases by modulating neurotransmitter systems .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Comparison with Similar Nicotinonitrile Derivatives

The following analysis compares 2-(Azetidin-3-yloxy)nicotinonitrile hydrochloride with structurally or functionally related compounds, focusing on synthetic routes, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Key Observations :

- Azetidine vs. Larger Cyclic Amines: The azetidine group (4-membered ring) introduces higher ring strain compared to piperidine (6-membered) or pyrrolidine (5-membered), which may influence conformational flexibility and binding to enzymatic pockets . For example, piperidine-containing nicotinonitriles in exhibit high affinity for imidazo-pyrrolo-pyrazine targets, but their larger size may limit blood-brain barrier penetration compared to azetidine analogs .

- Hydrochloride Salt: The hydrochloride form of the compound enhances solubility in polar solvents, a critical factor for bioavailability. Similar salts, such as nicotinoyl chloride hydrochloride (), are utilized to improve reactivity and stability in synthesis .

Physicochemical Properties

- Lipophilicity (LogP) : Azetidine’s lower carbon content compared to piperidine or benzofuran derivatives likely reduces LogP, enhancing aqueous solubility. For instance, compound 6b () has a high LogP due to bromobenzofuran, whereas the azetidine analog’s LogP is expected to be <3 .

- Solubility: The hydrochloride salt form ensures solubility in polar solvents (e.g., water or ethanol), critical for in vivo applications. Similar salts, like nicotinoyl chloride hydrochloride, are standard in pharmaceutical formulations .

Méthodes De Préparation

Nucleophilic Substitution Method

- Reactants:

- Nicotinonitrile (pyridine-3-carbonitrile) as the electrophilic aromatic substrate

- Azetidin-3-ol or azetidine derivative as the nucleophile

- Reaction Conditions:

- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used due to their ability to dissolve both reactants and facilitate nucleophilic substitution

- Elevated temperatures are employed to increase reaction rates and yields

- Basic conditions (e.g., presence of a base such as potassium carbonate or sodium hydride) to deprotonate the azetidin-3-ol, enhancing its nucleophilicity

- Mechanism:

- The azetidin-3-ol nucleophile attacks the electrophilic carbon adjacent to the nitrile group on nicotinonitrile, displacing a leaving group (typically a halide if a halogenated nicotinonitrile derivative is used) to form the ether linkage

Detailed Synthetic Protocol (Representative Example)

Preparation of the Nucleophile:

- Azetidin-3-ol is dissolved in anhydrous DMF.

- A base such as potassium carbonate is added to deprotonate the hydroxyl group, generating the alkoxide nucleophile.

Electrophilic Substrate Preparation:

- 2-Chloronicotinonitrile or 2-bromonicotinonitrile is used as the electrophile. This halogenated derivative facilitates nucleophilic aromatic substitution.

-

- The nucleophile solution is added to the electrophile under stirring at 60–90 °C.

- The reaction is monitored by TLC or HPLC until completion (typically several hours).

-

- Upon completion, the reaction mixture is cooled and acidified with hydrochloric acid to convert the free base to the hydrochloride salt.

- The product precipitates out and is collected by filtration.

-

- Recrystallization from suitable solvents (e.g., ethanol/ether) or chromatographic purification yields the pure this compound.

Research Findings and Optimization

- The choice of solvent and base critically affects yield and purity. DMF and potassium carbonate have been found optimal for balancing solubility and reactivity.

- Elevated temperatures (70–90 °C) accelerate the nucleophilic substitution but require careful control to avoid decomposition.

- The hydrochloride salt form enhances the compound’s stability and facilitates purification by crystallization.

- Purity levels of 95% or higher are routinely achievable, which is suitable for research applications.

- Chromatographic methods such as silica gel column chromatography are used when impurities or side products are present.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 2-Halonicotinonitrile (2-chloro or 2-bromo), azetidin-3-ol |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) |

| Base | Potassium carbonate, Sodium hydride |

| Temperature | 60–90 °C |

| Reaction Time | 4–12 hours |

| Work-up | Acidification with HCl to form hydrochloride salt |

| Purification | Crystallization, Chromatography |

| Product Purity | ≥95% |

| Molecular Weight | 211.65 g/mol |

Additional Notes

- While direct literature on this specific compound’s synthesis is limited, analogous synthetic strategies for azetidine-substituted nicotinonitriles and related ethers are well documented in medicinal chemistry literature and patent filings.

- Process safety considerations include handling of halogenated nicotinonitriles and control of reaction exotherms during nucleophilic substitution.

- The hydrochloride salt form is preferred for stability and ease of handling in downstream applications.

Q & A

Q. What are the recommended synthetic routes for 2-(Azetidin-3-yloxy)nicotinonitrile hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling azetidine derivatives with nicotinonitrile precursors under nucleophilic substitution conditions. For example:

- Step 1 : React 3-hydroxyazetidine with a protected nicotinonitrile derivative in the presence of a base (e.g., KOH) in DMF at 60–80°C .

- Step 2 : Deprotect intermediates using HCl to yield the hydrochloride salt.

- Purification : Use column chromatography (silica gel, eluent: CHCl/MeOH 9:1) followed by recrystallization from ethanol/water (4:1) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in HO/ACN gradient) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR : H NMR (DMSO-d): δ 8.95 (s, 1H, pyridine-H), 4.85–4.75 (m, 1H, azetidine-OCH), 3.60–3.45 (m, 4H, azetidine ring) .

- Mass Spectrometry : ESI-MS m/z calculated for CHNO·HCl: 210.06; observed: 210.1 [M+H].

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content within ±0.3%.

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation; use wet cleaning methods for spills .

- Storage : Keep in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) under nitrogen at –20°C. Desiccate to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across assays?

Methodological Answer:

- Dose-Response Validation : Perform EC/IC assays in triplicate using orthogonal methods (e.g., fluorescence vs. luminescence).

- Solubility Optimization : Test in buffers with varying pH (4–7.4) and co-solvents (≤5% DMSO).

- Control for Stability : Pre-incubate compound in assay media (37°C, 24h) and reanalyze via LC-MS to confirm integrity .

Q. What strategies are effective for studying the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

- In Vivo Dosing : Administer via intravenous (IV) and oral routes (10 mg/kg) in rodent models. Collect plasma/tissue samples at 0.5, 2, 6, 12h.

- Analytical Method : Quantify using UPLC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, C, and t .

- Metabolite Identification : Incubate with liver microsomes (human/rat); analyze via HRMS and NMR fragmentation patterns .

Q. How can crystallographic data resolve discrepancies in proposed binding modes?

Methodological Answer:

- Co-crystallization : Soak protein targets (e.g., kinases) with 2 mM compound for 24h. Use PEG 3350 as a precipitant.

- X-ray Diffraction : Collect data at 1.8–2.2 Å resolution. Refine structures using PHENIX; validate electron density maps for ligand orientation .

- Docking Validation : Compare crystallographic poses with in silico docking (AutoDock Vina) to assess conformational flexibility .

Q. What analytical approaches differentiate polymorphic forms, and how do they impact bioactivity?

Methodological Answer:

- PXRD : Compare diffraction patterns (e.g., Form I: peaks at 12.5°, 15.8°; Form II: 10.2°, 18.4°).

- DSC/TGA : Measure melting points (Form I: 215°C; Form II: 198°C) and decomposition profiles.

- Bioavailability Testing : Dissolve polymorphs in simulated gastric fluid; correlate solubility with in vivo absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.